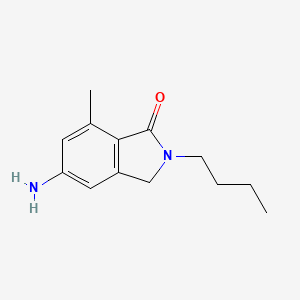
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates This compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to a cyclohexene ring, with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2,2-dimethylcyclohexanone.
Aldol Condensation: The 4-chlorobenzaldehyde undergoes an aldol condensation reaction with 2,2-dimethylcyclohexanone in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated using an acid catalyst like sulfuric acid to yield the α,β-unsaturated ketone.
Esterification: Finally, the α,β-unsaturated ketone is esterified with ethanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylic acid.
Reduction: Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain a 4-chlorophenyl group and exhibit antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: These derivatives are valuable bioactive compounds with antimicrobial properties.
The uniqueness of this compound lies in its cyclohexene ring structure and the presence of both the 4-chlorophenyl and ethyl ester groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H21ClO2 |
|---|---|
分子量 |
292.8 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C17H21ClO2/c1-4-20-16(19)15-14(6-5-11-17(15,2)3)12-7-9-13(18)10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI 键 |
NXDPZEVZMQDTQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CCCC1(C)C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
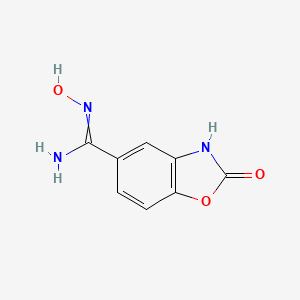




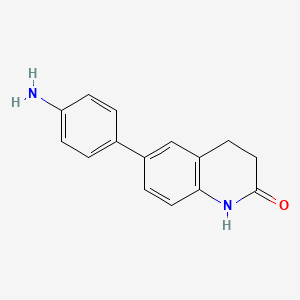
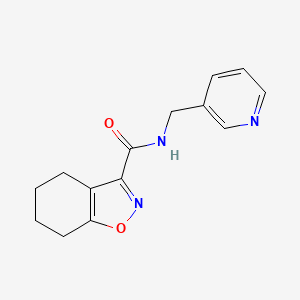

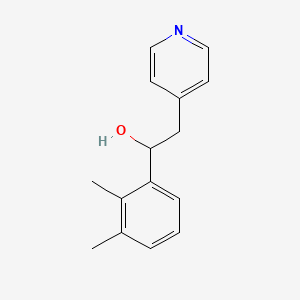
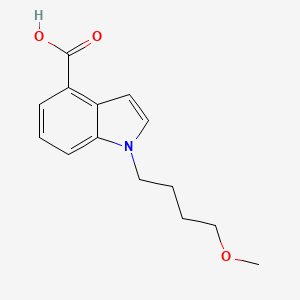
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)
